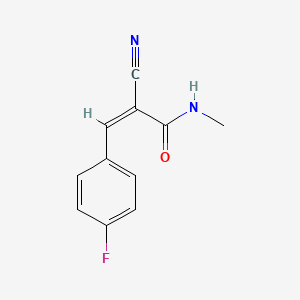
(Z)-2-cyano-3-(4-fluorophenyl)-N-methylprop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-2-cyano-3-(4-fluorophenyl)-N-methylprop-2-enamide, also known as TAK-659, is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a crucial mediator of B-cell receptor signaling and plays a vital role in B-cell development, activation, and proliferation. Therefore, BTK inhibitors have emerged as a promising therapeutic strategy for the treatment of B-cell malignancies, autoimmune diseases, and other disorders.
Mecanismo De Acción
(Z)-2-cyano-3-(4-fluorophenyl)-N-methylprop-2-enamide binds covalently to the cysteine residue in the active site of BTK, thereby inhibiting its kinase activity and downstream signaling pathways (4). BTK inhibition leads to the suppression of B-cell receptor signaling, which is critical for B-cell survival, proliferation, and differentiation. (Z)-2-cyano-3-(4-fluorophenyl)-N-methylprop-2-enamide also inhibits other downstream signaling pathways, such as NF-κB and AKT, which are involved in the regulation of cell survival and proliferation (5).
Biochemical and Physiological Effects
(Z)-2-cyano-3-(4-fluorophenyl)-N-methylprop-2-enamide has been shown to induce apoptosis and inhibit cell proliferation in B-cell malignancies through the suppression of B-cell receptor signaling and downstream pathways (6). In addition, (Z)-2-cyano-3-(4-fluorophenyl)-N-methylprop-2-enamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines in autoimmune diseases, such as rheumatoid arthritis and SLE (7). (Z)-2-cyano-3-(4-fluorophenyl)-N-methylprop-2-enamide has also been reported to have a favorable safety profile, with no significant adverse events reported in clinical trials (8).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (Z)-2-cyano-3-(4-fluorophenyl)-N-methylprop-2-enamide in lab experiments include its high potency and selectivity for BTK, making it a useful tool for studying B-cell receptor signaling and downstream pathways. (Z)-2-cyano-3-(4-fluorophenyl)-N-methylprop-2-enamide has also been shown to have a favorable safety profile, making it a suitable candidate for preclinical and clinical studies. However, the limitations of (Z)-2-cyano-3-(4-fluorophenyl)-N-methylprop-2-enamide include its high cost and limited availability, which may limit its widespread use in research.
Direcciones Futuras
Several future directions for (Z)-2-cyano-3-(4-fluorophenyl)-N-methylprop-2-enamide research include its potential use in combination therapies with other targeted agents or chemotherapy for the treatment of B-cell malignancies. Moreover, (Z)-2-cyano-3-(4-fluorophenyl)-N-methylprop-2-enamide may have a role in the treatment of autoimmune diseases, such as rheumatoid arthritis and SLE, and other disorders, such as graft-versus-host disease (GVHD) and multiple sclerosis (MS). Further studies are needed to investigate the safety and efficacy of (Z)-2-cyano-3-(4-fluorophenyl)-N-methylprop-2-enamide in these settings. Additionally, the development of new BTK inhibitors with improved pharmacokinetic and pharmacodynamic properties may lead to the discovery of more effective therapies for B-cell malignancies and autoimmune diseases.
Conclusion
In conclusion, (Z)-2-cyano-3-(4-fluorophenyl)-N-methylprop-2-enamide is a potent and selective inhibitor of BTK, with promising therapeutic potential for the treatment of B-cell malignancies, autoimmune diseases, and other disorders. (Z)-2-cyano-3-(4-fluorophenyl)-N-methylprop-2-enamide has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further studies are needed to fully explore the therapeutic potential of (Z)-2-cyano-3-(4-fluorophenyl)-N-methylprop-2-enamide and other BTK inhibitors in various disease settings.
Métodos De Síntesis
The synthesis of (Z)-2-cyano-3-(4-fluorophenyl)-N-methylprop-2-enamide involves a series of chemical reactions, including the condensation of 4-fluorobenzaldehyde with methylamine, followed by the addition of cyanoacetic acid and the subsequent cyclization reaction to form the final product. The detailed synthesis route and reaction conditions have been reported in the literature (1).
Aplicaciones Científicas De Investigación
(Z)-2-cyano-3-(4-fluorophenyl)-N-methylprop-2-enamide has been extensively studied for its therapeutic potential in various preclinical and clinical settings. In preclinical studies, (Z)-2-cyano-3-(4-fluorophenyl)-N-methylprop-2-enamide has demonstrated potent antitumor activity against B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL) (2). Moreover, (Z)-2-cyano-3-(4-fluorophenyl)-N-methylprop-2-enamide has been shown to inhibit B-cell receptor signaling and prevent B-cell activation and proliferation, making it a promising therapy for autoimmune diseases such as rheumatoid arthritis and systemic lupus erythematosus (SLE) (3).
Propiedades
IUPAC Name |
(Z)-2-cyano-3-(4-fluorophenyl)-N-methylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O/c1-14-11(15)9(7-13)6-8-2-4-10(12)5-3-8/h2-6H,1H3,(H,14,15)/b9-6- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMUZQKCWIKPSLT-TWGQIWQCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(=CC1=CC=C(C=C1)F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)/C(=C\C1=CC=C(C=C1)F)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyano-3-(4-fluorophenyl)-N-methylprop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

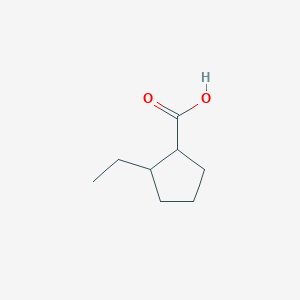
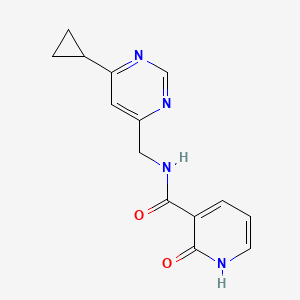
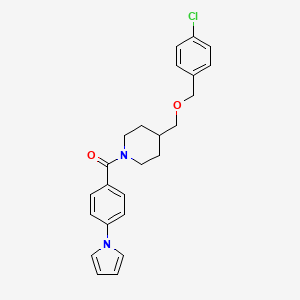
![6-Bromo-3,4-dihydrospiro[benzo[B][1,4]oxazine-2,1'-cyclobutane] hcl](/img/structure/B2804011.png)
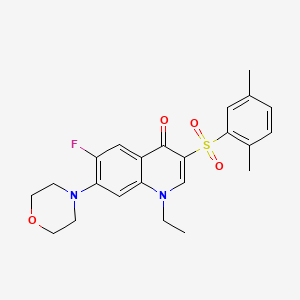
![6-[[4-(3-methylphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2804013.png)
![N-(3,4-dimethoxyphenethyl)-3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2804016.png)
![2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2804017.png)
![N-(4-Methyl-1,3-benzothiazol-2-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B2804018.png)

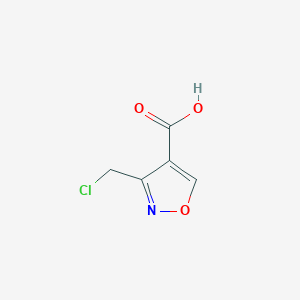
![N-(1-cyanocyclopentyl)-2-[4-[(2-methoxy-5-methylphenyl)methyl]piperazin-1-yl]acetamide](/img/structure/B2804024.png)
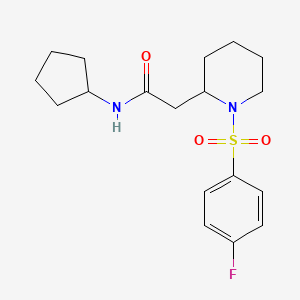
![2-(4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2804028.png)